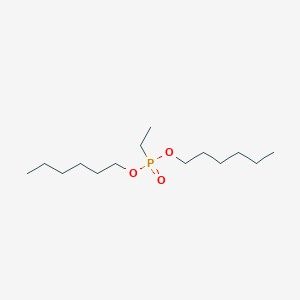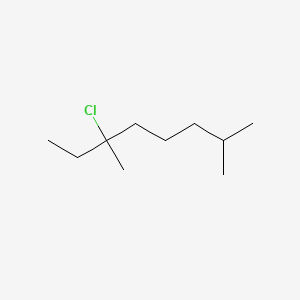![molecular formula C14H12ClNO2 B14162751 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid CAS No. 898128-45-5](/img/structure/B14162751.png)
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid typically starts from 2-amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in dimethylformamide (DMF) as a solvent, which introduces a chlorine atom at the para position relative to the amino group . This reaction is highly regioselective due to the strong electron-donating nature of the amino group, which directs the chlorination to the para position.
Industrial Production Methods
Industrial production of tolfenamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted via reactions such as Suzuki coupling, introducing different aromatic or alkyl groups.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common in practical applications.
Esterification and Amidation: The carboxylic acid group can be converted into esters, amides, and other derivatives through standard organic reactions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Amidation: Amines and coupling agents such as EDCI or DCC.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, esters, and amides, which can have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Primarily used for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The primary mechanism of action of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. By inhibiting COX, the compound reduces the formation of prostaglandins, thereby alleviating pain and inflammation . Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mefenamic Acid
- Flufenamic Acid
- Niflumic Acid
Uniqueness
Compared to other fenamates, 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct pharmacological properties. Its ability to inhibit the growth of certain cancer cells sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
898128-45-5 |
|---|---|
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
2-(4-chloro-3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI-Schlüssel |
QDNMBJXNLJFNHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC2=CC=CC=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



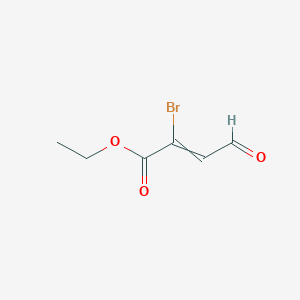
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)
![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)

![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)

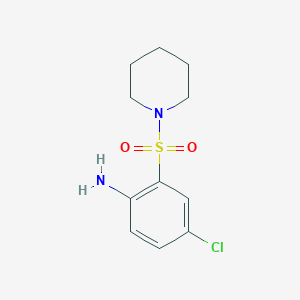
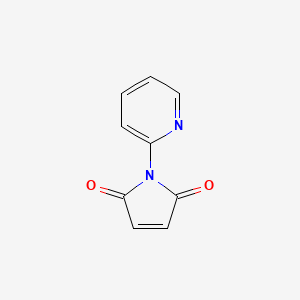
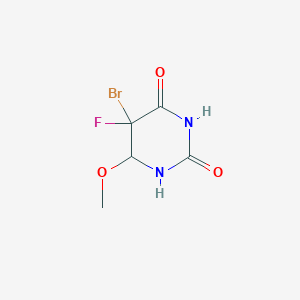

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
